

# The Trifluoroacetyl Weinreb Amide: A Precision Tool for Modern Drug Discovery

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## Compound of Interest

Compound Name: 2,2,2-trifluoro-N-methoxy-N-methylacetamide

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An In-depth Technical Guide to the Properties, Synthesis, and Application of **2,2,2-trifluoro-N-methoxy-N-methylacetamide**

## Introduction: The Strategic Importance of Trifluoromethyl Ketones

In the landscape of contemporary medicinal chemistry and drug development, the incorporation of fluorine atoms into bioactive molecules is a cornerstone strategy for enhancing pharmacological profiles. The trifluoromethyl (CF<sub>3</sub>) group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity. Among the various trifluoromethylated structures, α-trifluoromethyl ketones represent a critical class of intermediates and pharmacophores. However, their synthesis is often hampered by the high reactivity of traditional acylating agents, which frequently leads to undesired over-addition by organometallic reagents.

This guide provides a comprehensive technical overview of **2,2,2-trifluoro-N-methoxy-N-methylacetamide** (CAS 104863-67-4), a specialized Weinreb-Nahm amide. This reagent serves as a highly effective and precise trifluoroacetylating agent, expertly circumventing the challenge of over-addition to deliver trifluoromethyl ketones with high fidelity. We will explore its fundamental properties, the mechanistic basis for its controlled reactivity, detailed protocols for its synthesis and application, and critical safety considerations for its handling. This document

is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

## Core Properties and Specifications

**2,2,2-trifluoro-N-methoxy-N-methylacetamide** is a colorless to light yellow liquid at room temperature.[1][2] As a member of the Weinreb amide family, its true value lies not in its physical state but in its chemical reactivity, which is governed by the unique electronic and steric arrangement of the N-methoxy-N-methylamide functionality.[3]

Property	Value	Source(s)
CAS Number	104863-67-4	[4][5]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub>	[4][5]
Molecular Weight	157.09 g/mol	[4][5]
Appearance	Colorless to light yellow clear liquid	[1][2]
Purity	Typically >98.0% (GC)	[1]
Density	1.299 g/mL at 25 °C	[5]
Boiling Point	53 °C at 30 mmHg	[5]
Refractive Index	~1.36	[6]
Flash Point	47.8 °C (118.0 °F) - closed cup	[5]

Synonyms: N-Methoxy-N-methyltrifluoroacetamide, N-Methyl-N-methoxytrifluoroacetamide.

## The Mechanistic Advantage: Chelation-Controlled Acylation

The central challenge in synthesizing ketones from reactive organometallic nucleophiles (e.g., Grignard or organolithium reagents) and acyl donors (e.g., esters or acid chlorides) is the prevention of a second nucleophilic attack on the newly formed ketone, which yields an

undesired tertiary alcohol. The Weinreb-Nahm amide architecture elegantly solves this problem through the formation of a stable, chelated tetrahedral intermediate.

The reaction proceeds as follows:

- **Nucleophilic Addition:** An organometallic reagent ( $R'-M$ ) attacks the electrophilic carbonyl carbon of the trifluoroacetyl Weinreb amide.
- **Intermediate Stabilization:** Instead of collapsing immediately, the resulting tetrahedral intermediate is stabilized by the chelation of the metal cation ( $MgX^+$  or  $Li^+$ ) between the newly formed oxyanion and the N-methoxy oxygen atom. This five-membered ring structure is remarkably stable at low temperatures, effectively "protecting" the carbonyl equivalent from further reaction.
- **Controlled Liberation:** The stable intermediate persists until a deliberate aqueous acidic workup is performed. Protonation of the intermediate leads to its collapse, liberating the desired trifluoromethyl ketone ( $R'-CO-CF_3$ ) and the water-soluble N,O-dimethylhydroxylamine salt.

This chelation-controlled mechanism is the cornerstone of the reagent's utility, transforming a potentially low-yield reaction into a robust and high-fidelity ketone synthesis.

**Figure 1:** Mechanism of the Weinreb Ketone Synthesis.

## Experimental Protocols

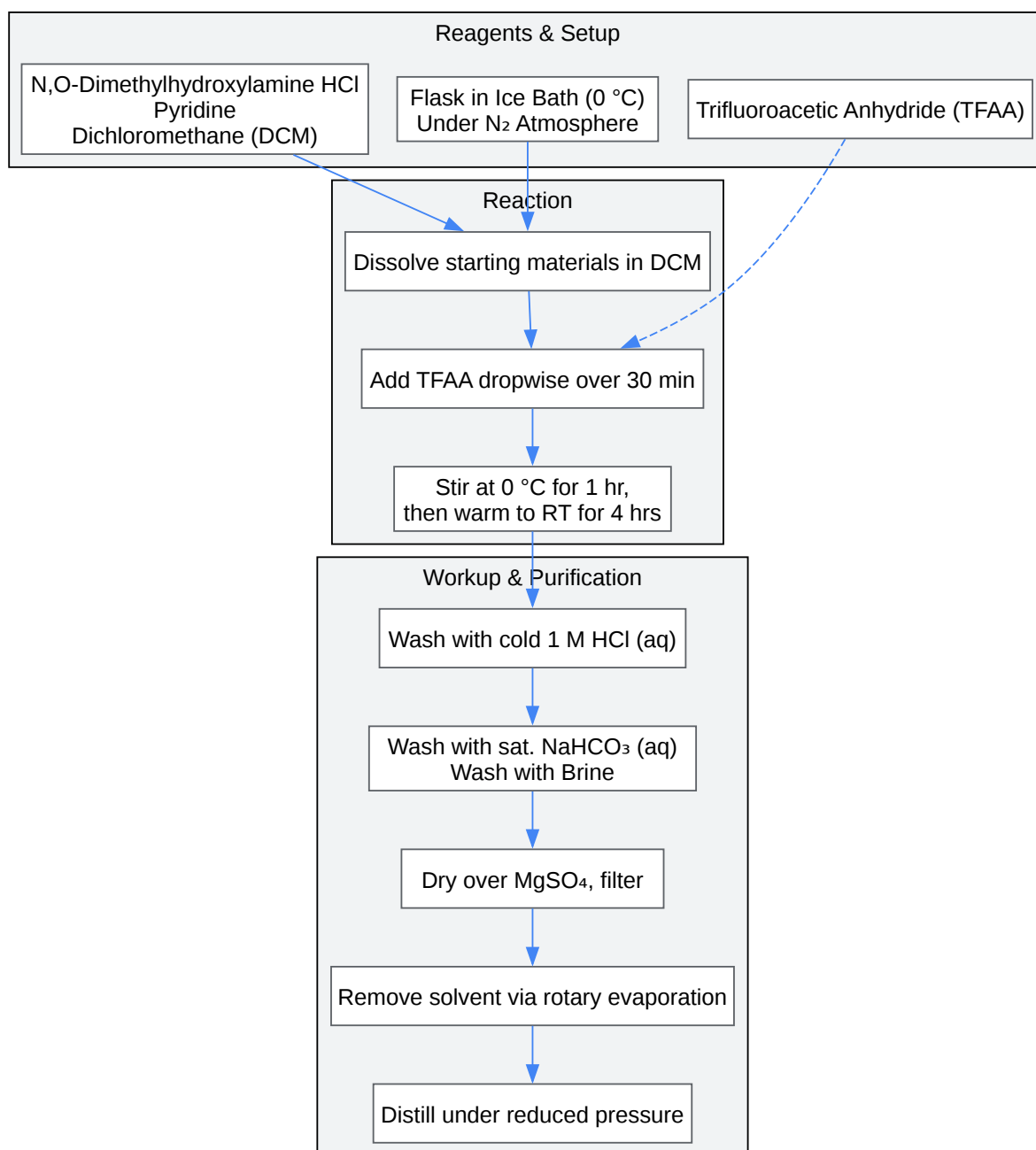
The following protocols are representative procedures grounded in established methodologies for the synthesis and use of Weinreb amides.

### Protocol I: Synthesis of 2,2,2-Trifluoro-N-methoxy-N-methylacetamide

This procedure is based on the standard acylation of N,O-dimethylhydroxylamine hydrochloride. The selection of trifluoroacetic anhydride as the acylating agent is common for this transformation.

**Causality:** Pyridine is used as a base to both neutralize the hydrochloride salt of the starting material and to scavenge the trifluoroacetic acid byproduct generated during the reaction,

driving the equilibrium towards the product. The reaction is run at 0 °C initially to control the exothermic reaction between the anhydride and the amine.



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